2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol has been investigated for its potential therapeutic effects in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and Alzheimer's disease. It has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate, which are involved in the pathophysiology of these disorders.
Wirkmechanismus
2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol acts as a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2), which is involved in the regulation of glutamate release in the brain. By blocking the activity of mGluR2, this compound reduces the release of glutamate, which is an excitatory neurotransmitter that is implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability. It has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its potential therapeutic effects in various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol is that it has been extensively studied in preclinical models of various neurological and psychiatric disorders, which has provided valuable insights into its potential therapeutic effects. However, one limitation is that its efficacy and safety in humans have not yet been fully established, which limits its clinical applications.
Zukünftige Richtungen
There are several future directions for research on 2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol. One area of interest is the development of more selective and potent mGluR2 antagonists, which may have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the potential therapeutic effects of this compound in other neurological and psychiatric disorders, such as Parkinson's disease and addiction. Additionally, further research is needed to establish the safety and efficacy of this compound in humans, which may pave the way for its clinical development as a therapeutic agent.
Synthesemethoden
2-[1-cyclopentyl-4-(2,6-difluorobenzyl)-2-piperazinyl]ethanol can be synthesized using a multi-step process that involves the reaction of 1-(2,6-difluorobenzyl)piperazine with cyclopentylmagnesium bromide, followed by reduction with sodium borohydride. The resulting product is then subjected to a final reaction with ethylene oxide to yield this compound.
Eigenschaften
IUPAC Name |
2-[1-cyclopentyl-4-[(2,6-difluorophenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O/c19-17-6-3-7-18(20)16(17)13-21-9-10-22(14-4-1-2-5-14)15(12-21)8-11-23/h3,6-7,14-15,23H,1-2,4-5,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAWPGOSCVGGBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.